

Spectroscopic Data of 2-Methoxy-carbanilide: A Technical Guide

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Compound of Interest

Compound Name:	Carbanilide, 2-methoxy-
CAS No.:	13142-82-0
Cat. No.:	B084898

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This technical guide provides an in-depth analysis of the spectroscopic data for 2-methoxy-carbanilide (also known as 1-(2-methoxyphenyl)-3-phenylurea), a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and detailed spectral interpretation.

Introduction

2-Methoxy-carbanilide (C₁₄H₁₄N₂O₂) is a disubstituted urea derivative with a molecular weight of 242.27 g/mol [1]. Its structural elucidation and purity assessment are critical for its application in various scientific fields. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering detailed insights into the molecular structure and bonding. This guide will delve into the ¹H NMR, ¹³C NMR, FT-IR, and MS data, providing a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure

The structural formula of 2-methoxy-carbanilide is presented below. The unique arrangement of the methoxy group on one of the phenyl rings introduces asymmetry, which is reflected in its spectroscopic data.

Caption: Molecular structure of 2-methoxy-carbanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for 2-Methoxy-carbanilide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 - 7.0	Multiplet	9H	Aromatic protons (C ₆ H ₅ and C ₆ H ₄)
~8.0	Singlet	1H	N-H (amide)
~7.8	Singlet	1H	N-H (amide)
~3.9	Singlet	3H	O-CH ₃ (methoxy)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration. The data presented is a generalized interpretation based on typical values for such functional groups.

A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like 2-methoxy-carbanilide is as follows:

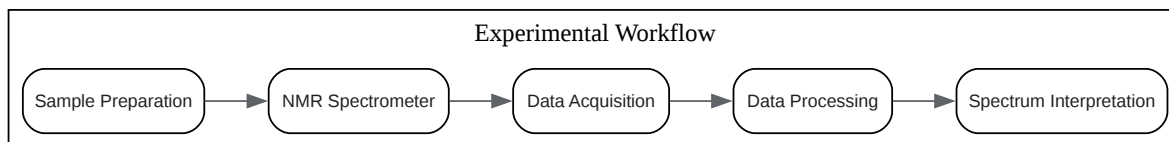
- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.^{[2][3]} The use

of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2]

- Instrumentation: The spectrum can be acquired on a standard NMR spectrometer, such as a Bruker AC-300, operating at a proton frequency of 300 MHz.
- Data Acquisition:
 - Insert the sample into the magnet.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the signals to determine the relative number of protons.

The ^1H NMR spectrum of 2-methoxy-carbanilide is characterized by several key regions:

- Aromatic Region (δ 7.0-8.2 ppm): The nine protons on the two phenyl rings will appear as a complex multiplet in this region. The substitution pattern on both rings leads to overlapping signals.
- Amide Protons (δ ~7.8 and ~8.0 ppm): The two N-H protons of the urea linkage are expected to appear as broad singlets. Their chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
- Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are chemically equivalent and not coupled to any other protons, thus they appear as a sharp singlet.



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Caption: General workflow for NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 2-Methoxy-carbanilide

Chemical Shift (δ) ppm	Assignment
~155	C=O (urea)
~148	C-O (aromatic)
~140	C-N (aromatic)
~129	Aromatic CH
~123	Aromatic CH
~121	Aromatic CH
~120	Aromatic CH
~118	Aromatic CH
~111	Aromatic CH
~56	O-CH ₃ (methoxy)

Note: The chemical shifts are approximate and based on typical values for these functional groups.

The protocol for ^{13}C NMR is similar to that for ^1H NMR, with a few key differences:

- **Sample Preparation:** A higher concentration of the sample (50-100 mg) is generally required due to the lower natural abundance of the ^{13}C isotope.[3]
- **Data Acquisition:** A larger number of scans (typically several hundred to thousands) is necessary to obtain a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum and enhance the signal.

The ^{13}C NMR spectrum provides complementary information to the ^1H NMR:

- **Carbonyl Carbon ($\delta \sim 155$ ppm):** The urea carbonyl carbon is significantly deshielded and appears at a low field.
- **Aromatic Carbons ($\delta \sim 111$ -148 ppm):** The twelve aromatic carbons will give rise to several signals in this region. The carbon attached to the oxygen of the methoxy group is the most deshielded among the aromatic carbons. The carbons attached to the nitrogen atoms are also deshielded.
- **Methoxy Carbon ($\delta \sim 56$ ppm):** The carbon of the methoxy group appears at a characteristic upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Data for 2-Methoxy-carbanilide

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, broad	N-H stretching (amide)
~3050	Medium	C-H stretching (aromatic)
~2950	Medium	C-H stretching (aliphatic, -OCH ₃)
~1650	Strong	C=O stretching (Amide I band)
~1590, 1490	Medium-Strong	C=C stretching (aromatic)
~1550	Strong	N-H bending (Amide II band)
~1240	Strong	C-O stretching (aryl ether)
~750	Strong	C-H out-of-plane bending (aromatic)

For a solid sample like 2-methoxy-carbanilide, the KBr pellet method is a common technique:[4]

- Sample Preparation:
 - Grind 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[4]
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.

An alternative is the thin solid film method where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[5]

The key absorption bands in the FT-IR spectrum of 2-methoxy-carbanilide confirm the presence of its characteristic functional groups:

- **N-H Stretching:** The broad band around 3300 cm^{-1} is characteristic of the N-H stretching vibrations of the amide groups, with the broadening due to hydrogen bonding.
- **C-H Stretching:** The bands above 3000 cm^{-1} are due to the C-H stretching of the aromatic rings, while the bands just below 3000 cm^{-1} correspond to the C-H stretching of the methoxy group.
- **Amide I Band:** The strong absorption around 1650 cm^{-1} is the Amide I band, which is primarily due to the C=O stretching vibration of the urea.
- **Amide II Band:** The strong band around 1550 cm^{-1} is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations.
- **Aromatic C=C Stretching:** The absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.
- **C-O Stretching:** The strong band around 1240 cm^{-1} is indicative of the asymmetric C-O-C stretching of the aryl ether (methoxy group).
- **Aromatic C-H Bending:** The strong absorption around 750 cm^{-1} is due to the out-of-plane C-H bending of the substituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.^{[6][7]}

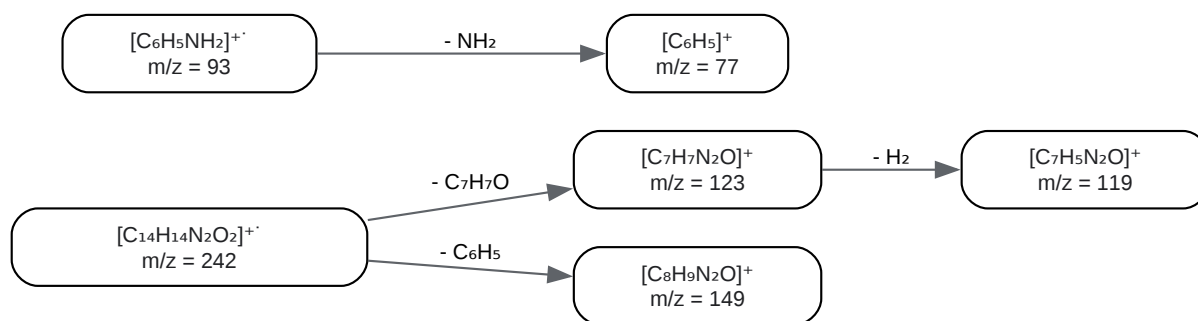
Table 4: Mass Spectrometry Data for 2-Methoxy-carbanilide

m/z	Interpretation
242	Molecular ion [M] ⁺
149	[C ₈ H ₉ N ₂ O] ⁺
123	[C ₇ H ₇ N ₂ O] ⁺
119	[C ₇ H ₅ N ₂ O] ⁺
93	[C ₆ H ₅ NH ₂] ⁺ (Aniline)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

A general procedure for EI-MS is as follows:

- **Sample Introduction:** The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS). The sample is vaporized in the heated inlet.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).^{[6][7]}
- **Fragmentation:** The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.^[8]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

The mass spectrum of 2-methoxy-carbanilide shows a molecular ion peak at m/z 242, confirming its molecular weight. The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway is outlined below.



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Caption: Proposed fragmentation pathway for 2-methoxy-carbanilide.

- Formation of m/z 123 and 149: Cleavage of the C-N bond of the urea linkage can lead to the formation of the $[C_7H_7N_2O]^+$ fragment (m/z 123) and the $[C_8H_9N_2O]^+$ fragment (m/z 149).
- Formation of m/z 93: The fragment at m/z 93 corresponds to the aniline radical cation, formed by cleavage and rearrangement.
- Formation of m/z 77: The phenyl cation at m/z 77 is a common fragment in compounds containing a benzene ring.

The fragmentation of substituted ureas can be complex, and multiple pathways may occur. The study of the fragmentation of structurally similar benzoylurea insecticides indicates that cleavage of the acyl-amine bond is a characteristic fragmentation pathway.[9]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 2-methoxy-carbanilide. The 1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, the FT-IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's fragmentation. Together, these techniques offer a robust and self-validating system for the structural elucidation and identification of this compound, which is essential for its use in research and development.

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